tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a triazole ring, and a chlorophenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate typically involves multiple steps. One common method includes the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the final product. The reaction conditions often involve the use of palladium catalysts and bases like cesium carbonate in solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the triazole and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The reaction conditions are typically mild to moderate, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another piperidine-based compound used in similar applications.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Uniqueness
What sets tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
tert-butyl N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O3/c1-19(2,3)28-18(27)21-14-8-10-24(11-9-14)17(26)16-12-25(23-22-16)15-6-4-13(20)5-7-15/h4-7,12,14H,8-11H2,1-3H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCRMVIGTQLKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.